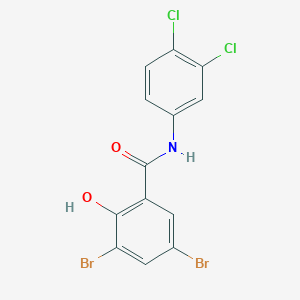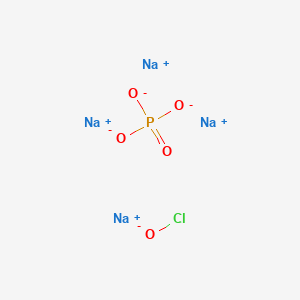
tetrasodium;hypochlorite;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium hypochlorite phosphate is a chemical compound with the molecular formula ClNa4O5P. It is known for its white crystalline appearance and high solubility in water . This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrasodium hypochlorite phosphate can be synthesized through the reaction of sodium hypochlorite with sodium phosphate under controlled conditions. The reaction typically involves mixing aqueous solutions of sodium hypochlorite and sodium phosphate, followed by crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of tetrasodium hypochlorite phosphate involves large-scale mixing of the reactants in reactors, followed by filtration and drying processes to obtain the final product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium hypochlorite phosphate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to form different products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with tetrasodium hypochlorite phosphate include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving tetrasodium hypochlorite phosphate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, it can produce various oxidized products, while in reduction reactions, it can yield reduced forms of the compound .
Applications De Recherche Scientifique
Tetrasodium hypochlorite phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies for its antimicrobial properties.
Medicine: It is investigated for potential therapeutic uses due to its chemical reactivity.
Industry: It is used in the production of cleaning agents, disinfectants, and other industrial products
Mécanisme D'action
The mechanism of action of tetrasodium hypochlorite phosphate involves its ability to react with fatty acids and amino acids. It acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Additionally, it can react with amino acids to neutralize them and form water and salt. The presence of hypochlorous acids in the compound allows it to release chlorine, which disrupts cell metabolism by forming chloramines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium hypochlorite: Commonly used as a disinfectant and bleaching agent.
Tetrasodium pyrophosphate: Used in detergents and water treatment.
Sodium tripolyphosphate: Employed in water softening and as a food additive
Uniqueness
Tetrasodium hypochlorite phosphate is unique due to its combined properties of hypochlorite and phosphate, making it a versatile compound with both oxidizing and sequestering capabilities. This dual functionality sets it apart from other similar compounds .
Propriétés
Numéro CAS |
56802-99-4 |
|---|---|
Formule moléculaire |
ClNa4O5P |
Poids moléculaire |
238.38 g/mol |
Nom IUPAC |
tetrasodium;hypochlorite;phosphate |
InChI |
InChI=1S/ClO.4Na.H3O4P/c1-2;;;;;1-5(2,3)4/h;;;;;(H3,1,2,3,4)/q-1;4*+1;/p-3 |
Clé InChI |
GJVHTMFBBZFLEO-UHFFFAOYSA-K |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]Cl.[Na+].[Na+].[Na+].[Na+] |
Color/Form |
White crystalline solid |
Solubilité |
Approximately 20 wt % at 25 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
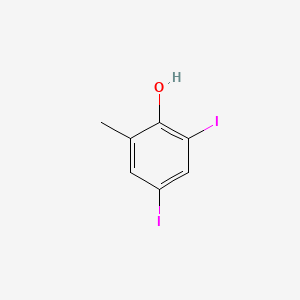
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
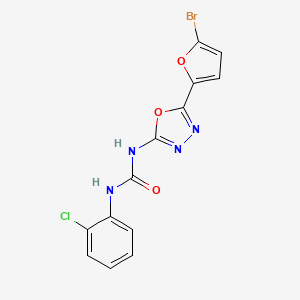

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)

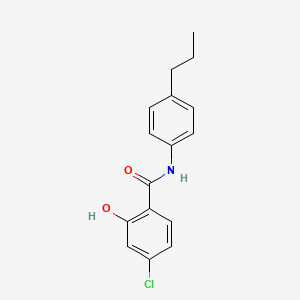

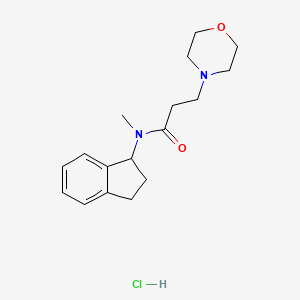
![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
